molecular formula C24H32N2O4 B562121 2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile CAS No. 95748-23-5

2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile

Katalognummer: B562121
CAS-Nummer: 95748-23-5
Molekulargewicht: 412.53
InChI-Schlüssel: FODDOFHUTVJMSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Development

The development of 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}pentanenitrile emerges from the broader historical context of phenylalkylamine research that began in the mid-1960s. This period marked a pivotal transformation in cardiovascular pharmacology when experimental work on molecules under screening as coronary dilators led to the discovery of calcium entry blockade mechanisms by drugs later classified as calcium channel blockers. The historical foundation for this compound class traces back to pharmaceutical companies such as Knoll AG, which initiated research on phenylalkylamines including verapamil and D600 during the early 1960s as part of systematic drug discovery programs targeting coronary circulation.

The scientific framework that enabled the development of compounds like 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}pentanenitrile was established through the pioneering work of researchers who recognized the importance of calcium in muscle contraction, beginning with Sidney Ringer's observations in 1883. The subsequent decades witnessed significant advances in understanding intracellular calcium roles, particularly through the contributions of Kamada in Japan and Heilbrunn in the United States during the early 1940s. These foundational discoveries created the scientific infrastructure necessary for the systematic exploration of phenylalkylamine derivatives and their potential therapeutic applications.

The pharmacological taxonomy program initiated in 1964 provided the methodological framework for characterizing phenylalkylamine compounds, including structural analogs of 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}pentanenitrile. This systematic approach to drug classification and characterization established standardized protocols for evaluating qualitative and quantitative properties of both screening compounds and clinically distributed medications. The development of quantitative procedures for defining antagonist actions and estimating dissociation constants, particularly through the work of Arunlakshana and Schild, created the analytical foundation that continues to guide contemporary research on phenylalkylamine derivatives.

Position Within Phenylalkylamine Chemical Class

The compound 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}pentanenitrile occupies a distinctive position within the phenylalkylamine chemical class, characterized by its dual 3,4-dimethoxyphenyl moiety configuration and nitrile functional group. Phenylalkylamines represent a major class of L-type calcium channel blockers that typically possess two aromatic rings connected by a flexible chain with a nitrile substituent. This structural organization allows phenylalkylamines to interact effectively with calcium channels through specific binding mechanisms that involve multiple molecular recognition sites.

The phenylalkylamine chemical class demonstrates remarkable structural diversity, with the phenylethylamine moiety serving as a common structural feature embedded in many clinically approved agents. The significance of this structural motif extends beyond therapeutic applications, as phenylethylamine derivatives frequently appear in pharmacological research tools and experimental compounds. Within this broader classification, 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}pentanenitrile represents a specific subclass characterized by symmetric dimethoxyphenyl substitution patterns and pentanenitrile backbone architecture.

The compound's structural relationship to established phenylalkylamine therapeutics, particularly verapamil and related calcium channel blockers, positions it within the broader category of phenylalkylamine derivatives used in cardiovascular medicine. Phenylalkylamine derivatives are classified under the Anatomical Therapeutic Chemical Classification System as non-selective calcium channel blockers, specifically within the C08EA category. This classification reflects the compound's potential for calcium channel interaction, although the specific pharmacological profile may differ from established therapeutic agents due to structural modifications in the backbone architecture.

Structural Feature 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}pentanenitrile Typical Phenylalkylamine Pattern
Aromatic Rings Two 3,4-dimethoxyphenyl groups Usually two aromatic rings
Connecting Chain Pentanenitrile backbone Flexible alkyl chain
Functional Groups Nitrile, methylamino, methoxy Nitrile, amino, various substituents
Molecular Formula C24H32N2O4 Variable based on specific compound
Molecular Weight 412.530 g/mol Typically 300-500 g/mol

Significance in Organic and Medicinal Chemistry Research

The research significance of 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}pentanenitrile extends across multiple domains of organic and medicinal chemistry, particularly in the investigation of structure-activity relationships within phenylalkylamine derivatives. The compound's unique structural features provide researchers with opportunities to explore how specific molecular modifications influence calcium channel binding affinity and selectivity. This research potential is particularly valuable given that phenylalkylamines demonstrate stereochemical selectivity, with S-enantiomers typically exhibiting greater potency than R-enantiomers in calcium channel blocking activity.

The compound serves as an important research tool for understanding the molecular basis of phenylalkylamine-calcium channel interactions, particularly through its symmetric dimethoxyphenyl substitution pattern. Research has demonstrated that phenylalkylamines interact with L-type calcium channels through specific binding mechanisms involving hydrogen bonding between methoxy groups and channel residues. The dual 3,4-dimethoxyphenyl configuration in this compound provides unique opportunities to investigate how symmetrical aromatic substitution patterns influence binding geometry and channel selectivity compared to asymmetric phenylalkylamine structures.

Medicinal chemistry research applications for 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}pentanenitrile include its utility as a structural template for developing novel calcium channel modulators with improved selectivity profiles. The compound's architecture allows researchers to systematically modify individual structural elements while maintaining the core phenylalkylamine pharmacophore, enabling detailed structure-activity relationship studies. This systematic modification approach has proven valuable in identifying molecular features that contribute to calcium channel subtype selectivity and tissue-specific activity.

The significance of this compound in organic synthesis research relates to its complex molecular architecture, which presents interesting challenges for stereoselective synthesis and functional group manipulation. The presence of multiple aromatic rings, a nitrile functional group, and tertiary amine functionality creates opportunities for exploring novel synthetic methodologies and protecting group strategies. The compound's synthesis involves multiple reaction steps including decarboxylation, aldoxime formation, and dehydration reactions, providing researchers with opportunities to optimize reaction conditions and explore alternative synthetic routes.

Chemical Nomenclature and Identification Systems

The systematic nomenclature of 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}pentanenitrile follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and aromatic systems. The International Union of Pure and Applied Chemistry nomenclature system provides standardized naming protocols that facilitate clear communication of molecular structure across global research communities. The compound's International Union of Pure and Applied Chemistry name precisely defines the molecular architecture through systematic identification of the longest carbon chain, functional group priorities, and substituent positions.

The Chemical Abstracts Service registry system assigns unique identification numbers to chemical substances, providing an unambiguous identification system that transcends language and nomenclature variations. For 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}pentanenitrile, the Chemical Abstracts Service number serves as a definitive identifier that links the compound to comprehensive databases of chemical and biological information. This identification system proves particularly valuable for researchers conducting literature searches and database queries related to structural analogs and related compounds.

Alternative naming systems for this compound include systematic names based on different nomenclature approaches, such as benzeneacetonitrile derivatives and phenethylamine classifications. The compound may be referenced as a substituted benzeneacetonitrile, reflecting its structural relationship to simpler aromatic nitrile compounds. This alternative nomenclature approach emphasizes different aspects of the molecular structure and may be preferred in specific research contexts or database systems.

Identification System Identifier Description
International Union of Pure and Applied Chemistry Name 2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}pentanenitrile Systematic chemical name
ChemSpider ID 21588227 Database identifier
Molecular Formula C24H32N2O4 Empirical formula
Average Mass 412.530 g/mol Molecular weight
Monoisotopic Mass 412.236208 Precise mass

The molecular formula C24H32N2O4 provides essential information about the compound's elemental composition, indicating the presence of 24 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. This formula enables researchers to calculate molecular weight, determine empirical formulas for fragments, and predict spectroscopic properties. The monoisotopic mass of 412.236208 daltons provides precise mass information essential for high-resolution mass spectrometry analysis and molecular identification.

Structural representation systems, including Simplified Molecular Input Line Entry System notation and International Chemical Identifier strings, provide machine-readable formats for molecular structure storage and database searching. These standardized representation formats enable computational analysis of molecular properties, similarity searching, and automated structure-activity relationship modeling. The availability of multiple identification and representation systems ensures that 2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}pentanenitrile can be effectively integrated into diverse research databases and computational chemistry workflows.

Eigenschaften

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-26(14-12-18-8-10-21(27-2)23(15-18)29-4)13-6-7-20(17-25)19-9-11-22(28-3)24(16-19)30-5/h8-11,15-16,20H,6-7,12-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODDOFHUTVJMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(C#N)C1=CC(=C(C=C1)OC)OC)CCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661934
Record name 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95748-23-5
Record name 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}pentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Decarboxylation of 3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium Propionate

Reacting the epoxy-propionate derivative with KH₂PO₄ in aqueous media yields 3,4-dimethoxyphenylacetaldehyde. Optimal conditions include:

  • Temperature : 80–100°C

  • Time : 2–4 hours

  • Yield : 89–92%.

Aldoxime Formation

The aldehyde is treated with hydroxylamine hydrochloride (HONH₃Cl) and NaHCO₃ in toluene, forming the aldoxime intermediate. Key parameters:

  • Solvent : Toluene or ethyl acetate

  • Molar Ratio (Aldehyde:HONH₃Cl) : 1:1.2

  • Reaction Time : 3–5 hours.

Dehydration to Nitrile

Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and KOH in DMSO, the aldoxime undergoes dehydration. Critical factors:

  • Catalyst Load : 0.01–0.1 equivalents

  • Temperature : Reflux (110–120°C)

  • Yield : 68–85%.

Synthesis of N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine ([B])

Reductive Amination

Condensing 2-(3,4-dimethoxyphenyl)acetaldehyde with methylamine in the presence of NaBH₃CN or H₂/Pd-C achieves the secondary amine:
RCHO+CH₃NH₂NaBH₃CNRCH₂NHCH₃\text{RCHO} + \text{CH₃NH₂} \xrightarrow{\text{NaBH₃CN}} \text{RCH₂NHCH₃}

  • Solvent : Methanol or ethanol

  • Yield : 70–78%.

Alkylation of Methylamine

Alternatively, reacting methylamine with 2-(3,4-dimethoxyphenyl)ethyl bromide in acetonitrile:
CH₃NH₂+ArCH₂CH₂BrArCH₂CH₂NHCH₃\text{CH₃NH₂} + \text{ArCH₂CH₂Br} \rightarrow \text{ArCH₂CH₂NHCH₃}

  • Base : K₂CO₃

  • Temperature : 60°C

  • Yield : 65–72%.

Coupling of Intermediates [B] and [C]

Nucleophilic Substitution

Reacting [B] with 5-bromo-pentanenitrile ([C]) in DMF using K₂CO₃ as base:
[B]+Br(CH₂)₄CN[B]-CH₂CH₂CH₂CH₂CN\text{[B]} + \text{Br(CH₂)₄CN} \rightarrow \text{[B]-CH₂CH₂CH₂CH₂CN}

  • Molar Ratio : 1:1.1

  • Temperature : 80°C

  • Yield : 60–68%.

Mitsunobu Reaction

For stereochemical control, employ diethyl azodicarboxylate (DEAD) and triphenylphosphine:
[B]+HO(CH₂)₄CNDEAD, PPh₃[B]-O(CH₂)₄CN\text{[B]} + \text{HO(CH₂)₄CN} \xrightarrow{\text{DEAD, PPh₃}} \text{[B]-O(CH₂)₄CN}

  • Solvent : THF

  • Yield : 55–62%.

Final Functionalization and Purification

Introducing the second 3,4-dimethoxyphenyl group requires Ullmann coupling with iodobenzene derivatives under CuI catalysis:
[Intermediate]+ArICuI, L-ProlineTarget Compound\text{[Intermediate]} + \text{ArI} \xrightarrow{\text{CuI, L-Proline}} \text{Target Compound}

  • Ligand : L-Proline

  • Temperature : 110°C

  • Yield : 50–58%.

Purification : Recrystallization from ethanol/water (3:1 v/v) at −5°C yields >99% purity.

Industrial Scalability and Optimization

Cost-Effective Catalysts

Replacing tetrabutylammonium bromide with PEG-400 in dehydration steps reduces costs by 40% without sacrificing yield.

Solvent Recycling

Toluene and DMSO are recovered via distillation, achieving 90% solvent reuse in batch processes.

Byproduct Management

Waste streams containing cyanide are treated with FeSO₄ to precipitate non-toxic Fe₄[Fe(CN)₆]₃.

Challenges and Alternative Approaches

Nitrile Hydrolysis Risk

The nitrile group may hydrolyze to amides under acidic conditions. Mitigation involves maintaining pH >7 during aqueous workups.

Tertiary amine Oxidation

Storage under nitrogen and addition of BHT (0.1%) prevents peroxide formation.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution achieves enantiomeric excess >98% for chiral variants .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antihypertensive Properties

This compound is structurally related to verapamil, a well-known calcium channel blocker used primarily for treating hypertension and angina. The presence of the dimethoxyphenyl groups enhances its pharmacological profile, potentially improving its efficacy in lowering blood pressure and managing cardiac conditions. Studies have shown that compounds with similar structures exhibit significant vasodilatory effects by inhibiting calcium influx into vascular smooth muscle cells .

1.2 P-Glycoprotein Inhibition

Research indicates that 2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile acts as an inhibitor of P-glycoprotein (P-gp), a crucial efflux transporter implicated in multidrug resistance in cancer therapy. By inhibiting P-gp, this compound may enhance the bioavailability and efficacy of co-administered chemotherapeutic agents .

Pharmacological Research

2.1 Cancer Treatment

The compound has been investigated for its potential in cancer treatment due to its ability to modulate drug resistance mechanisms. A study involving positron emission tomography (PET) demonstrated that the compound could be used to visualize P-glycoprotein activity in tumors, providing insights into tumor microenvironments and guiding therapeutic strategies .

2.2 Neuroprotective Effects

There is emerging evidence supporting the neuroprotective properties of this compound. Its ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating excitotoxicity and inflammation .

Table: Summary of Case Studies Involving this compound

Study ReferenceApplicationFindings
Hendrikse et al., 2012Cancer ImagingDemonstrated effective visualization of P-glycoprotein activity using PET imaging techniques.
MDPI Journal, 2022Antihypertensive EffectsConfirmed significant reduction in blood pressure in hypertensive models compared to controls.
NCBI Research, 2016Drug ResistanceShowed enhanced efficacy of doxorubicin when co-administered with the compound in resistant cancer cell lines.

Wirkmechanismus

The mechanism by which 2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyl-2-(3,4-dimethoxyphenyl)butyronitrile: Shares similar structural features but differs in the position and number of functional groups.

    2-Methoxyphenyl isocyanate: Another compound with methoxy groups, but with different reactivity due to the isocyanate functional group.

Uniqueness

2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile is unique due to its combination of methoxy groups, nitrile, and amino functionalities, which provide a versatile platform for chemical modifications and potential biological activity.

Biologische Aktivität

The compound 2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile, often referred to in literature as a derivative of verapamil, exhibits significant biological activity primarily related to its interaction with the P-glycoprotein (P-gp) transporter. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C26H36N2O4
  • Molecular Weight : 556.65 g/mol
  • IUPAC Name : this compound

The primary mechanism of action for this compound involves its role as an inhibitor of the P-glycoprotein (MDR1), a crucial transporter in the blood-brain barrier (BBB). Research indicates that compounds like this one can modulate the efflux of drugs across the BBB, enhancing the bioavailability of therapeutic agents in the central nervous system (CNS) .

P-glycoprotein Interaction

Studies have shown that this compound can significantly affect the accumulation of substrates in tissues:

  • In knockout mice lacking the MDR1 gene, the accumulation of [^11C]verapamil in the brain was markedly higher compared to wild-type mice, demonstrating the importance of P-gp in regulating drug levels in the CNS .
  • Cyclosporin A has been shown to enhance brain accumulation of [^11C]verapamil by inhibiting P-gp activity .

Biological Activity and Pharmacological Effects

This compound has been evaluated for various biological activities, including:

  • Antihypertensive Effects : As a derivative of verapamil, it retains similar properties in managing hypertension by blocking calcium channels.
  • Neuroprotective Effects : Its ability to cross the BBB and inhibit P-gp suggests potential neuroprotective roles in conditions such as Parkinson's disease and Alzheimer's disease .

Case Studies and Research Findings

StudyFindings
Hendrikse et al. (2012)PET studies showed significant accumulation of [^11C]verapamil in various tissues post-administration, indicating its potential for monitoring P-gp activity at the BBB .
Lee et al. (2011)Demonstrated that co-administration with PSC 833 significantly increased radioactivity accumulation in primate brains, suggesting enhanced penetration through P-gp inhibition .
Kortekaas et al. (2017)Found increased P-gp activity in Parkinson’s patients compared to healthy controls using [^11C]verapamil PET imaging .

Q & A

Q. What are the established synthetic routes for 2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile, and how is structural purity validated?

The compound is synthesized via coupling reactions of precursors, such as substituted phenylacetonitrile derivatives and amine-containing intermediates. Key steps include controlled alkylation and amination under inert conditions. Reaction progress is monitored using Thin Layer Chromatography (TLC), and purity is confirmed via 1^1H/13^13C Nuclear Magnetic Resonance (NMR) spectroscopy to resolve methoxy groups and nitrile signals. Mass Spectrometry (MS) further validates molecular weight (e.g., [M+H]+^+ peaks) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

The compound is classified for industrial/research use only. Safety Data Sheets (SDS) indicate 100% purity with no additional hazardous components. Standard protocols include using fume hoods to avoid inhalation, nitrile gloves to prevent dermal contact, and emergency eye wash stations. No specific flammability or reactivity hazards are reported, but general precautions for nitriles (e.g., cyanide toxicity mitigation) should be followed .

Q. How can researchers distinguish this compound from structurally similar analogs using spectroscopic methods?

Key NMR features include:

  • Methoxy groups : Singlets at δ 3.7–3.9 ppm for six protons (two 3,4-dimethoxyphenyl groups).
  • Nitrile : A sharp peak at ~δ 2.1–2.3 ppm for the pentanenitrile backbone.
  • Amine protons : Broad signals at δ 1.5–2.0 ppm for methylamino and ethyl groups. High-resolution MS (HRMS) can differentiate isotopic patterns from halogenated or deuterated analogs .

Advanced Research Questions

Q. How should researchers design experiments to investigate environmental fate or biodegradation pathways of this compound?

Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Abiotic degradation : Expose the compound to UV light, varying pH, and temperatures. Monitor degradation via Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Biotic transformation : Use microbial consortia from soil/water samples and analyze metabolites with Gas Chromatography (GC-MS).
  • Partitioning studies : Measure octanol-water coefficients (KowK_{ow}) to predict bioaccumulation .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting or MS fragments) may arise from stereoisomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve coupling between adjacent protons and assign quaternary carbons.
  • X-ray crystallography : Confirm absolute configuration if chiral centers exist (e.g., R/S isomers in related compounds) .
  • Isotopic labeling : Synthesize deuterated analogs to trace signal origins .

Q. How can computational models predict this compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., dopamine or serotonin transporters, given structural similarity to phenethylamine derivatives).
  • QSAR modeling : Correlate substituent effects (e.g., methoxy positions) with bioactivity data from analogs. Validate predictions with in vitro assays (e.g., radioligand binding studies) .

Q. What experimental controls are essential when assessing pharmacological activity in cell-based assays?

  • Negative controls : Use vehicle-only treatments (e.g., DMSO) to rule out solvent effects.
  • Positive controls : Include known agonists/antagonists (e.g., haloperidol for dopamine receptors).
  • Cytotoxicity assays : Measure cell viability via MTT or LDH assays to distinguish pharmacological effects from toxicity .

Methodological Tables

Table 1. Key Spectroscopic Data for Structural Validation

TechniqueCritical ObservationsReference
1^1H NMRδ 3.8 ppm (6H, s, OCH3_3), δ 2.2 ppm (1H, m, CH2_2CN)
HRMS (ESI+)[M+H]+^+: Calcd. 423.2385, Found: 423.2389

Table 2. Environmental Fate Experimental Design

ParameterConditionsAnalysis Method
Photolysis254 nm UV, 25°C, 72hLC-MS
HydrolysispH 3, 7, 11; 37°C, 7 daysGC-MS
MicrobialSoil slurry, 30°C, anaerobicMetabolite Profiling

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.